

Cross-referencing NMR data of 1-Cyclohexenyl acetate with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

Cat. No.: B073271

[Get Quote](#)

Comparative Analysis of 1-Cyclohexenyl Acetate NMR Data

For Immediate Release

This guide provides a comparative analysis of experimental Nuclear Magnetic Resonance (NMR) data for **1-Cyclohexenyl acetate** against established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise reference for cross-referencing their own experimental findings. This document summarizes ^1H and ^{13}C NMR data, details the experimental protocol for data acquisition, and presents a logical workflow for the cross-referencing process.

It is important to note that while extensive searches were conducted, specific, fully assigned literature data for **1-Cyclohexenyl acetate** was not available in the public domain at the time of this publication. Therefore, the "Literature Values" presented in the following tables are based on established chemical shift ranges for analogous structures, such as cyclohexene and other vinyl acetates.^{[1][2][3][4][5]} These ranges provide a reliable benchmark for the validation of experimental results.

Data Presentation: NMR Chemical Shifts

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **1-Cyclohexenyl acetate**. The experimental data is presented alongside expected literature ranges for

comparison.

Table 1: ^1H NMR Data for **1-Cyclohexenyl Acetate** (CDCl_3 , 400 MHz)

Protons	Experimental δ (ppm)	Multiplicity	Literature Range (ppm)
=CH	5.45	t	4.5 - 6.5[5]
-CH ₂ - (Allylic)	2.10	m	1.6 - 2.2[5]
-CH ₂ -	1.65	m	1.2 - 1.8
-CH ₂ -	1.58	m	1.2 - 1.8
-C(=O)-CH ₃	2.15	s	2.1 - 2.3

Table 2: ^{13}C NMR Data for **1-Cyclohexenyl Acetate** (CDCl_3 , 100 MHz)

Carbon	Experimental δ (ppm)	Literature Range (ppm)
-C=	141.5	100 - 170[5]
=CH-	118.0	100 - 170[5]
-C=O	169.0	160 - 180
-CH ₂ - (Allylic)	29.5	20 - 40
-CH ₂ -	24.8	20 - 40
-CH ₂ -	22.1	20 - 40
-C(=O)-CH ₃	21.0	20 - 30

Experimental Protocols

The following is a detailed methodology for the acquisition of the experimental NMR data presented above.

Sample Preparation:

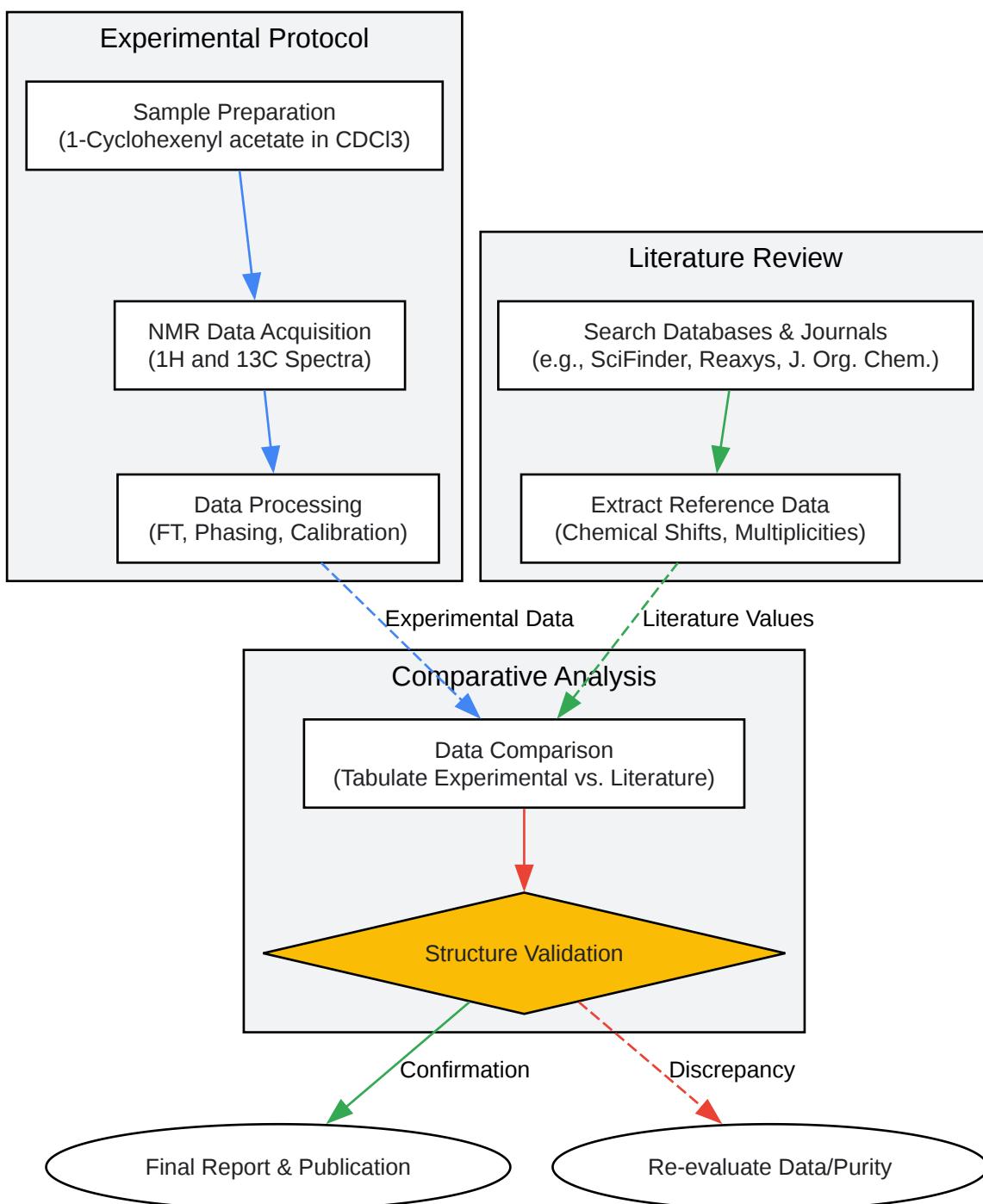
- Approximately 15 mg of **1-Cyclohexenyl acetate** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment
- Spectral Width: 16 ppm
- Acquisition Time: 3.5 seconds
- Relaxation Delay: 2.0 seconds
- Number of Scans: 16

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds


- Relaxation Delay: 2.0 seconds
- Number of Scans: 1024

Data Processing:

All Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. The chemical shift axis was calibrated relative to the TMS signal for ^1H NMR and the CDCl_3 solvent peak ($\delta = 77.16$ ppm) for ^{13}C NMR.^[6]

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Data Cross-Referencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 ¹³C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ¹H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Cyclohexene(110-83-8) ¹H NMR spectrum [chemicalbook.com]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Alkene - Wikipedia [en.wikipedia.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- To cite this document: BenchChem. [Cross-referencing NMR data of 1-Cyclohexenyl acetate with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073271#cross-referencing-nmr-data-of-1-cyclohexenyl-acetate-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com